
2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is a specialized chemical compound known for its unique structural and chemical properties. This compound features a trifluoroethoxy group attached to a benzodioxaphosphorinone core, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one typically involves the reaction of 2,2,2-trifluoroethanol with appropriate phosphorinated precursors under controlled conditions. One common method includes the use of 2,2,2-trifluoroethanol and triethylamine as starting materials . The reaction is carried out in the presence of a catalyst, often scandium trifluoromethanesulfonate, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to enhance the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can modify the phosphorinone core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides, hydrogen peroxide for oxidation, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include difluorovinyl ethers, phenylthioynamines, and trifluoroacetic acid .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)ethanol: Shares the trifluoroethoxy group but lacks the phosphorinone core.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains a similar trifluoroethoxy group but has a different overall structure.
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: Features the trifluoroethoxy group attached to a phenylboronic acid core.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its combination of the trifluoroethoxy group and the benzodioxaphosphorinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
137073-22-4 |
|---|---|
Molecular Formula |
C9H6F3O4P |
Molecular Weight |
266.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H6F3O4P/c10-9(11,12)5-14-17-15-7-4-2-1-3-6(7)8(13)16-17/h1-4H,5H2 |
InChI Key |
ZPYLEVVMOLGMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


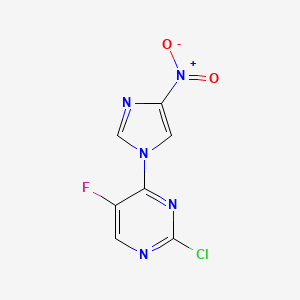
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


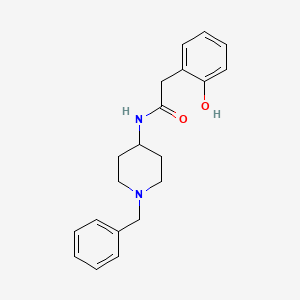
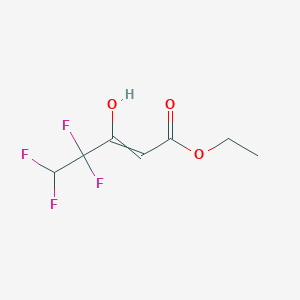
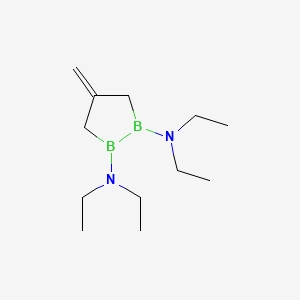
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
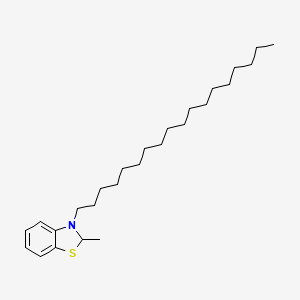

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
